molecular formula C9H8F2O2 B8421909 2,3-Difluorophenyl propionate

2,3-Difluorophenyl propionate

Cat. No. B8421909
M. Wt: 186.15 g/mol
InChI Key: LJSLMKDRUFGKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07880042B2

Procedure details

20 g (153.7 mmol) of 2,3-difluorophenol in 150 ml of dichloromethane and 17.5 ml of pyridine are admixed dropwise at 0° C. with 14 ml (161 mmol) of propionyl chloride. The mixture is stirred for two hours and 100 ml of 2 M hydrochloric acid are added. The mixture is extracted with dichloromethane and the extracts are washed with water. Drying over sodium sulphate and the removal of the solvent in vacuo give 30.1 g of 2,3-difluorophenyl propionate.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
17.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[C:10](Cl)(=[O:13])[CH2:11][CH3:12].Cl>ClCCl.N1C=CC=CC=1>[C:10]([O:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([F:8])[C:2]=1[F:1])(=[O:13])[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)O
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
17.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane
WASH
Type
WASH
Details
the extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)(=O)OC1=C(C(=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 30.1 g
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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